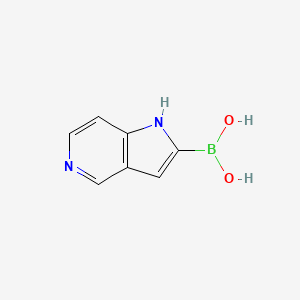

5-Azaindol-2-yl boronic acid

Description

Properties

IUPAC Name |

1H-pyrrolo[3,2-c]pyridin-2-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)7-3-5-4-9-2-1-6(5)10-7/h1-4,10-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNMEJXUIWJUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CN=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261848 | |

| Record name | B-1H-Pyrrolo[3,2-c]pyridin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286777-17-0 | |

| Record name | B-1H-Pyrrolo[3,2-c]pyridin-2-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286777-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-1H-Pyrrolo[3,2-c]pyridin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Azaindol 2 Yl Boronic Acid and Analogous Azaindole Boronic Acids

Direct Boronylation Strategies for Azaindole Cores

Direct borylation of the azaindole scaffold is a prominent approach for the synthesis of azaindole boronic acids. These methods introduce a boron-containing moiety directly onto the heterocyclic core, often with high regioselectivity.

Transition Metal-Catalyzed C-H Borylation

Transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the direct functionalization of azaindole cores. nih.gov This strategy avoids the need for pre-functionalized starting materials, such as halogenated azaindoles. Iridium-catalyzed reactions are particularly common for this transformation. The regioselectivity of the borylation can often be influenced by the directing effects of substituents on the azaindole ring. For instance, the borylation of N-protected azaindoles can lead to different isomers compared to their unprotected counterparts.

Recent advancements have focused on improving the para-selectivity of C-H borylation on related aromatic systems, such as anisole (B1667542) derivatives, through the use of bulky Lewis acids and specialized ligands. mdpi.com These developments may offer insights into achieving higher selectivity in the borylation of azaindole systems.

Halogen-Boron Exchange Routes

The halogen-boron exchange reaction provides a classic and reliable method for the synthesis of aryl and heteroaryl boronic acids. nih.gov This approach typically involves the reaction of a halogenated azaindole with an organolithium reagent at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. While effective, this method requires cryogenic conditions and the use of highly reactive organometallic reagents.

Miyaura Borylation of Halogenated Azaindoles

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of boronic esters. wikipedia.orgorganic-chemistry.org This method involves the reaction of a halogenated azaindole (typically a bromo or iodo derivative) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The resulting pinacol (B44631) boronate esters are stable, easily purified, and can be used directly in subsequent cross-coupling reactions or hydrolyzed to the corresponding boronic acids. organic-chemistry.orgchem-station.com

The choice of base is critical to the success of the Miyaura borylation, as overly strong bases can promote a competing Suzuki-Miyaura coupling reaction. organic-chemistry.orgalfa-chemistry.com Potassium acetate (B1210297) (KOAc) is a frequently used base in these reactions. organic-chemistry.org The reaction is tolerant of a wide range of functional groups and has been successfully applied to various aryl and heteroaryl halides. wikipedia.orgnih.gov

A key advantage of the Miyaura borylation is its operational simplicity and the stability of the resulting boronate esters. organic-chemistry.org Recent modifications to the procedure include the use of more atom-economical boron sources like tetrahydroxydiboron (B82485) [B₂(OH)₄] and the development of one-pot borylation/Suzuki-Miyaura cross-coupling protocols. nih.gov

Table 1: Comparison of Direct Boronylation Strategies

| Method | Starting Material | Reagents | Key Features |

| Transition Metal-Catalyzed C-H Borylation | Azaindole | Iridium catalyst, Boron source (e.g., B₂pin₂) | Atom-economical, avoids pre-functionalization. nih.gov |

| Halogen-Boron Exchange | Halogenated Azaindole | Organolithium reagent, Trialkyl borate | Classic method, requires cryogenic temperatures. nih.gov |

| Miyaura Borylation | Halogenated Azaindole | Palladium catalyst, Diboron reagent (e.g., B₂pin₂), Base | Forms stable boronate esters, wide functional group tolerance. wikipedia.orgorganic-chemistry.org |

Lewis Acid-Catalyzed Borylation

Lewis acid catalysis can facilitate the borylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net In the context of indoles, which share structural similarities with azaindoles, Lewis acids have been used to promote borylation reactions. researchgate.net For instance, the combination of catecholborane and a Lewis acid like pentafluoroborane can effect the borylation of indoles. researchgate.net The Lewis acid is thought to activate the boron reagent, enhancing its electrophilicity and promoting the substitution reaction. rsc.org In some cases, Lewis acids can also influence the regioselectivity of the borylation. nih.gov

Cyclization-Based Syntheses of Azaindole Boronic Acids

An alternative to the direct borylation of a pre-formed azaindole ring is the construction of the borylated azaindole core through a cyclization reaction. This approach involves the synthesis of a substituted pyridine (B92270) or pyrrole (B145914) precursor already bearing a boron functionality, which then undergoes an intramolecular cyclization to form the azaindole ring system.

One notable example is the Chichibabin-type cyclization. nih.gov This reaction can involve the condensation of a substituted picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) to form the azaindole ring. nih.gov While this specific example did not directly produce a boronic acid, the strategy could potentially be adapted by using precursors containing a boronic ester.

Other cyclization strategies for forming the azaindole nucleus include Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. organic-chemistry.org This method allows for the efficient construction of the azaindole skeleton from readily available starting materials.

Protecting Group Strategies in Azaindole Boronic Acid Synthesis

The use of protecting groups is often essential in the multi-step synthesis of complex molecules like azaindole boronic acids. organic-chemistry.org The nitrogen atom of the azaindole ring, particularly the pyrrole-like nitrogen, can be reactive under various conditions and may require protection to prevent unwanted side reactions. google.com

Common protecting groups for the nitrogen atom of indoles and azaindoles include the tert-butoxycarbonyl (Boc) group. google.com The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.orggoogle.com The choice of protecting group is crucial and must be compatible with the subsequent reaction steps, including the borylation and any further cross-coupling reactions. organic-chemistry.org For instance, the use of a silyl (B83357) protecting group like triisopropylsilyl (TIPS) has been shown to alter the regiochemistry of borylation in pyrroles. google.com

The boronic acid functionality itself can also be considered a protecting group in some synthetic strategies, or it may require protection. chem-station.comnih.gov Boronic acids are generally stable but can undergo side reactions under certain conditions. chem-station.com They are often converted to more robust boronate esters, such as pinacol esters, which are stable to a wide range of reaction conditions and can be purified by chromatography. chem-station.com These esters can then be used directly in cross-coupling reactions or hydrolyzed back to the boronic acid if needed. chem-station.com The development of new protecting groups for boronic acids, such as xanthopinacol boronates, offers enhanced stability and controlled cleavage under specific conditions. chemrxiv.org

Table 2: Common Protecting Groups in Azaindole Boronic Acid Synthesis

| Functional Group | Protecting Group | Deprotection Conditions |

| Nitrogen (Pyrrole) | tert-Butoxycarbonyl (Boc) | Acidic conditions organic-chemistry.orggoogle.com |

| Nitrogen (Pyrrole) | Triisopropylsilyl (TIPS) | Fluoride source (e.g., TBAF) libretexts.org |

| Boronic Acid | Pinacol ester | Acidic hydrolysis chem-station.com |

| Boronic Acid | N-Methyliminodiacetic acid (MIDA) ester | Basic hydrolysis chem-station.com |

Green Chemistry Approaches to Azaindole Boronic Acid Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, including heteroaryl boronic acids, to minimize environmental impact and enhance safety and efficiency. For azaindole boronic acids, several strategies are being explored that align with these principles, such as the use of alternative energy sources, greener solvents, and more sustainable catalytic systems.

One notable green chemistry approach is mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. A mechanochemical iridium-catalyzed C-H borylation of indoles has been reported, a method with potential applicability to azaindole systems. nih.gov This technique, often utilizing ball milling, can lead to significantly reduced solvent waste. For substrates with higher melting points, liquid-assisted grinding (LAG) may be employed. nih.gov

Flow chemistry represents another significant green advancement. Continuous flow processes offer superior control over reaction parameters, enhanced safety for hazardous reactions, and can lead to higher throughput and yields with reduced reaction times. organic-chemistry.orgacs.orguc.pt For instance, a continuous flow setup for organolithium chemistry has been successfully used to synthesize various boronic acids on a multigram scale with reaction times as short as one second. organic-chemistry.org This methodology could be adapted for the synthesis of azaindole boronic acids from the corresponding halo-azaindoles.

The development of catalytic systems based on more abundant and less toxic metals is a key area of green chemistry research. While palladium and iridium are highly effective for borylation reactions, efforts have been made to develop protocols using more common metals like cobalt and nickel. nih.gov These alternative catalysts aim to make the synthesis more economically and environmentally viable.

The replacement of traditional organic solvents with environmentally benign alternatives is a cornerstone of green synthesis. Palladium-catalyzed borylation reactions have been successfully performed in water under micellar conditions, offering a greener route to aryl and heteroaryl boronic esters. organic-chemistry.org Furthermore, eco-friendly solvents like propylene (B89431) carbonate have been demonstrated as effective media for the synthesis of related heterocyclic structures, suggesting their potential utility in azaindole chemistry. researchgate.net

Finally, synthetic strategies that avoid the use of protecting groups simplify reaction sequences and reduce waste. A protecting-group-free, two-step method has been developed for synthesizing a variety of aza- and diazaindoles, which could potentially be integrated with a subsequent green borylation step. organic-chemistry.org

The following tables summarize key findings in green approaches relevant to the synthesis of azaindole boronic acids and their analogs.

Table 1: Mechanochemical C-H Borylation of Indoles

This table summarizes the results of an iridium-catalyzed mechanochemical borylation of indoles, a method with potential for extension to azaindole substrates.

| Substrate | Catalyst System | Method | Reaction Time | Key Finding | Reference |

| Indoles | Iridium-based catalyst | Ball Milling (in air) | 99 min | Successful C-H borylation in the solid state, highlighting a solvent-free approach. | nih.gov |

| High m.p. Indoles | Iridium-based catalyst | Liquid-Assisted Grinding (LAG) | Not specified | LAG enables the reaction for substrates with melting points above 70 °C. | nih.gov |

Table 2: Continuous Flow Synthesis of Boronic Acids

This table details a high-throughput continuous flow method for boronic acid synthesis, demonstrating a scalable and rapid green chemistry technique.

| Reaction Type | Setup | Throughput | Reaction Time | Advantages | Reference |

| Halogen-Lithium Exchange & Borylation | PFA Tubing, T-pieces | ~60 g/h | < 1 second | Rapid synthesis, high throughput, enhanced safety for organolithium chemistry, scalable. | organic-chemistry.org |

Table 3: Green Solvents and Catalysis in Borylation

This table presents alternative green conditions for borylation reactions applicable to heteroaryl systems.

| Reaction | Catalyst | Solvent | Key Feature | Reference |

| Miyaura Borylation of Aryl Bromides | Palladium/Sphos | Water | Micellar conditions enable the use of water as a green solvent. | organic-chemistry.org |

| Synthesis of Bis-Indoles | Molecular Iodine | Propylene Carbonate | Use of a biodegradable, non-toxic solvent. | researchgate.net |

Reactivity and Mechanistic Investigations of 5 Azaindol 2 Yl Boronic Acid in Cross Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org The application of this reaction to nitrogen-rich heterocycles like 5-azaindole (B1197152) presents unique challenges, including potential catalyst inhibition by the nitrogen atoms and the stability of the heterocyclic boronic acid itself. nih.gov

The choice of the palladium source and the associated ligand is critical for achieving high efficiency in the Suzuki-Miyaura coupling of azaindole derivatives. Research has shown that simple palladium sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) can be effective, but often, preformed palladium catalysts (precatalysts) exhibit superior performance. nih.gov For instance, in the coupling of chloroindoles and azaindoles, second-generation precatalysts have been shown to provide higher yields and turnover rates compared to Pd(OAc)₂ or Pd₂(dba)₃. nih.gov

The nature of the phosphine (B1218219) ligand coordinated to the palladium center profoundly influences the reaction's outcome. Bulky, electron-rich biarylphosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. libretexts.org For the coupling of halo-7-azaindoles, ligands such as RuPhos, SPhos, and XPhos have proven effective, with a system comprising RuPhos and its corresponding precatalyst demonstrating high efficiency. mit.edu Interestingly, while Pd(OAc)₂ can be used instead of a precatalyst, the rate of Pd(0) formation is highly dependent on the specific amine substrate, making precatalysts a more reliable choice for broader applications. mit.edu In other systems, PdCl₂(PPh₃)₂ has been identified as a superior catalyst compared to Pd(PPh₃)₄ or Pd(OAc)₂ for specific Suzuki-Miyaura reactions. researchgate.net

The base and solvent system are not merely reaction media but play active roles in the Suzuki-Miyaura catalytic cycle. The base is essential for the activation of the boronic acid, converting it into a more nucleophilic boronate species, which then participates in the transmetalation step. deepdyve.comyoutube.com The choice of base can significantly impact yield and selectivity. For the coupling of azaindole derivatives, a variety of bases have been explored. While inorganic bases like potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used, stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been found to be optimal in certain amination reactions of halo-azaindoles, particularly when paired with THF as the solvent. mit.eduresearchgate.netnih.gov The combination of a palladium precatalyst with LiHMDS in THF has been shown to be highly effective for the cross-coupling of 4-chloroazaindole. mit.edu

The solvent system influences the solubility of the reactants, catalyst, and base, and can modulate catalyst activity. hes-so.ch A mixture of an organic solvent and water is frequently employed. For example, dioxane/water and methanol/water mixtures are common choices. nih.govresearchgate.net The ratio of the organic solvent to water can also be a critical parameter to optimize. hes-so.chresearchgate.net In some studies, tert-amyl alcohol (t-AmOH) has been identified as a superior solvent over other common choices like dioxane, toluene, or tert-butanol (B103910) for the coupling of aryl mesylates. nih.gov

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize product yield while minimizing side reactions, such as protodeboronation of the boronic acid. yonedalabs.com Cross-coupling reactions involving azaindoles have been successfully performed under a range of temperatures. Milder conditions, such as 60 °C, have been effective for the coupling of chloroindoles and azaindoles, typically requiring reaction times of 5 to 8 hours. nih.gov In some cases, reactions can even proceed at room temperature, although this often necessitates higher catalyst loadings and significantly longer reaction times. mit.eduresearchgate.net Conversely, higher temperatures, such as 100 °C or 110 °C, are sometimes required, particularly for less reactive substrates like aryl chlorides or tosylates. nih.govnih.govresearchgate.net Optimization studies have shown that for a given reaction, there is often an optimal temperature above which the yield does not improve and below which it decreases sharply. researchgate.net

The Suzuki-Miyaura coupling protocol has been applied to a diverse range of substrates using 5-azaindol-2-yl boronic acid and its derivatives. The reaction generally tolerates a variety of functional groups on the coupling partner. Both electron-rich and electron-poor aryl halides can be successfully coupled, although electron-deficient partners may sometimes require more forcing conditions. nih.govresearchgate.net The methodology has been extended beyond aryl halides to include less reactive electrophiles such as aryl tosylates and mesylates. nih.gov

However, limitations exist. The stability of the boronic acid itself can be a significant challenge; heteroarylboronic acids, in particular, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. yonedalabs.comnih.gov This side reaction reduces the efficiency of the desired cross-coupling. The reactivity of the electrophilic partner also follows a general trend, with iodides being more reactive than bromides, and chlorides being the least reactive. libretexts.org While methods have been developed to activate less reactive chlorides, they often require more specialized catalyst systems. libretexts.orgnih.gov Furthermore, the acidic N-H proton of the azaindole ring (pKa ≈ 16-17) can complicate the reaction, potentially leading to catalyst inhibition or undesired side reactions, necessitating careful selection of the base and reaction conditions. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions

While palladium catalysis dominates the field, other transition metals are also capable of mediating important cross-coupling reactions. For substrates like this compound, which contains both a boronic acid moiety and an N-H group, alternative reaction pathways catalyzed by other metals, such as copper, are of significant interest.

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed method for forming aryl carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org It typically involves the oxidative coupling of an aryl boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or the N-H of a heterocycle. organic-chemistry.orgyoutube.com This reaction presents an interesting possibility for this compound. The N-H of the azaindole core could potentially undergo an intermolecular or intramolecular Chan-Lam type N-arylation.

The reaction is generally performed in the presence of a copper(II) salt, like Cu(OAc)₂, often with a ligand such as pyridine (B92270), and can proceed at room temperature in the presence of air. wikipedia.orgnih.gov The mechanism is distinct from the palladium-catalyzed cycle and is thought to involve a Cu(III) intermediate. wikipedia.org While highly useful, the Chan-Lam reaction can be hampered by side reactions, including homocoupling of the boronic acid to form biaryls, and oxidation or protodeboronation of the boronic acid starting material. youtube.comacs.org For a substrate like this compound, the Chan-Lam reaction represents a potential alternative strategy for forming C-N bonds, but it also highlights a potential competing pathway that could occur under certain copper-catalyzed conditions intended for C-C coupling at the 2-position. Careful control of catalysts and conditions is therefore crucial to direct the reactivity towards the desired C-C or C-N bond formation. acs.orgchemrxiv.org

Sonogashira Coupling Adaptations

The Sonogashira reaction, a powerful method for forging carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, has been successfully adapted for use with azaindole scaffolds. nih.gov This palladium-catalyzed cross-coupling reaction typically involves the use of a copper co-catalyst. nih.gov In the context of 5-azaindole derivatives, the Sonogashira coupling provides a direct route to alkynyl-substituted azaindoles, which are important intermediates for the synthesis of various biologically active compounds. nih.govnih.gov

Researchers have optimized Sonogashira coupling conditions for different azaindole starting materials. nih.gov For instance, the synthesis of 3-alkynyl-5-aryl-7-aza-indoles has been achieved through a palladium-catalyzed Sonogashira reaction of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with various (hetero)aromatic acetylenes. nih.gov The reaction conditions often involve the use of a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper salt like CuI, a base such as triethylamine (B128534) (Et₃N), and a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govnih.gov The temperature for these reactions can range from room temperature to 60 °C, depending on the specific substrates. nih.gov

One notable adaptation involves a double Sonogashira coupling, which has been employed in the synthesis of certain azaindole derivatives. nih.gov Furthermore, to circumvent the issue of homocoupling of the terminal alkynes, which can lower the yield of the desired product, a continuous flow of an inert gas like argon is often passed through the reaction mixture before and during the addition of the catalyst and the alkyne. nih.gov This procedural modification has been shown to improve the yields of the desired 3-alkynyl pyrrolo[2,3-b]pyridines. nih.gov

Table 1: Exemplary Conditions for Sonogashira Coupling of Azaindole Derivatives

| Starting Material | Catalyst System | Base | Solvent | Temperature | Product Type | Reference |

| 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 30°C | 3-alkynyl-5-bromo-7-aza-indole | nih.gov |

| 4-amino-2-bromo-5-iodopyridine | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | RT or 60°C | 5-alkynyl-4-amino-2-bromopyridine | nih.gov |

| 3,5-diiodoaminopyridine | Pd(PPh₃)₄, CuI | - | - | - | Di-alkynyl aminopyridine | nih.gov |

This table is for illustrative purposes and specific conditions may vary.

Nickel-Catalyzed Processes

While palladium has been the dominant catalyst in cross-coupling reactions, nickel catalysis has emerged as a powerful and often more cost-effective alternative. Nickel catalysts have been successfully employed in the cross-coupling of various organoboronic acids, including those derived from heterocyclic systems. organic-chemistry.orgnih.gov Specifically, nickel-catalyzed cross-coupling reactions of chromene acetals with boronic acids have been reported, demonstrating the utility of nickel in C-C bond formation under base-free conditions. organic-chemistry.org

In the context of azaindole chemistry, nickel catalysis offers a promising avenue for the functionalization of the azaindole core. For instance, nickel-catalyzed C-N cross-coupling of organoboronic acids and isoxazoles has been established for the synthesis of (Z) N-aryl β-enamino esters. rsc.org This highlights the potential of nickel catalysis to facilitate transformations that may be challenging with palladium catalysts.

A postulated mechanism for nickel-catalyzed cross-coupling reactions with boronic acids involves the initial transmetalation of an arylboronic acid to a Ni(I) complex, followed by reductive elimination to form the cross-coupled product. nih.gov The reaction conditions typically involve a nickel precursor like NiCl₂·6H₂O or Ni(cod)₂, a ligand, and a base. nih.gov The choice of ligand and reaction conditions can significantly influence the efficiency and selectivity of the transformation.

Chemo- and Regioselectivity in Azaindole Boronic Acid Reactions

The presence of multiple reactive sites in azaindole derivatives necessitates careful control of chemo- and regioselectivity in cross-coupling reactions. The nitrogen atom in the pyridine ring can influence the electronic properties of the azaindole system and can also act as a coordinating site for the metal catalyst, potentially inhibiting the reaction. organic-chemistry.org

In the synthesis of substituted azaindoles, selective functionalization at specific positions is crucial. For example, in the synthesis of 6-azaindoles from 3,4-dibromopyridine (B81906), a site-selective palladium-catalyzed Sonogashira reaction with alkynes is followed by a tandem C-N coupling and cyclization. organic-chemistry.org Conversely, a 5-azaindole can be obtained through a site-selective C-N coupling of 3,4-dibromopyridine with an aniline, followed by C-C coupling and cyclization. organic-chemistry.org This demonstrates that the order of reactions and the choice of coupling partners can dictate the regiochemical outcome.

The inherent reactivity of different positions on the azaindole ring can also be exploited. For instance, in the synthesis of meriolin derivatives, functionalization at the C-5 position of a 7-azaindole (B17877) was achieved via a Suzuki coupling with various boronic acids. encyclopedia.pub This selective functionalization is a testament to the ability to control regioselectivity in these complex systems. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in achieving the desired chemo- and regioselectivity.

Investigations into Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing cross-coupling reactions involving azaindole boronic acids. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

In the context of palladium-catalyzed Suzuki-Miyaura cross-coupling of nitrogen-rich heterocycles, it has been observed that unprotected azoles can inhibit the reaction. nih.gov Experimental and theoretical investigations have shed light on the inhibitory effect, which is attributed to the complexation of the palladium catalyst by the nitrogen-containing heterocycle. nih.gov

For nickel-catalyzed cross-coupling reactions, a proposed mechanism for the coupling of redox-active esters with boronic acids involves a Ni(I) complex as a key intermediate. nih.gov This Ni(I) species undergoes transmetalation with the boronic acid, followed by a radical fragmentation process to generate the alkyl radical, which then participates in the cross-coupling. nih.gov

In the context of gold-catalyzed oxidative Sonogashira coupling, mechanistic studies have suggested a pathway involving a base-assisted transmetalation between the gold(I) catalyst and the aryl boronic acid. nih.gov This is in contrast to previously assumed mechanisms involving the oxidation of the gold(I) complex or deprotonation of the alkyne. nih.gov The identification of such mechanistic pathways is critical for the rational design of new and improved catalytic systems.

Factors Governing Reactivity: Electronic and Steric Considerations

The reactivity of this compound and its derivatives in cross-coupling reactions is governed by a combination of electronic and steric factors. The electronic nature of the azaindole ring, influenced by the position of the nitrogen atom, plays a significant role. rsc.org The pyridine nitrogen is electron-withdrawing, which can affect the nucleophilicity of the boronic acid and the susceptibility of the azaindole ring to electrophilic attack.

The electronic effects of substituents on the coupling partners also have a profound impact. In rhodium-catalyzed inverse-Sonogashira reactions, computational studies have shown that more electron-rich substituents on the aromatic ring lead to a lower activation energy for the C-H activation step, which is often the rate-limiting step. acs.org This is consistent with an electrophilic substitution-type mechanism. acs.org

Steric hindrance is another critical factor that can influence the outcome of cross-coupling reactions. Bulky substituents on either the azaindole ring or the coupling partner can hinder the approach of the catalyst and the reactants, leading to lower reaction rates and yields. nih.gov For instance, in nickel-catalyzed cross-coupling of chromene acetals, sterically encumbered boronic acids required higher reaction temperatures to achieve good yields. nih.gov The choice of catalyst and ligand can also be crucial in overcoming steric challenges. For example, the use of bulky phosphine ligands can create a more open coordination sphere around the metal center, facilitating the coupling of sterically demanding substrates. organic-chemistry.org

Strategic Applications of 5 Azaindol 2 Yl Boronic Acid As a Building Block in Complex Chemical Synthesis

Assembly of Polyfunctionalized Azaindole Derivatives

The synthesis of polyfunctionalized azaindole derivatives is of great interest due to the prevalence of this scaffold in biologically active compounds. rsc.org 5-Azaindol-2-yl boronic acid serves as a key precursor in various synthetic transformations to achieve this goal. One common approach involves palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides provides a direct method for introducing diverse substituents at the 2-position of the azaindole core. nih.gov This methodology allows for the creation of a wide array of 2-substituted 5-azaindoles, which are valuable intermediates for further functionalization.

Another strategy involves the use of tandem reactions. For example, a one-pot process combining a Suzuki coupling with a subsequent cyclization reaction can lead to the formation of complex, fused azaindole systems. researchgate.net The initial coupling of this compound with a suitably functionalized partner sets the stage for an intramolecular reaction, such as a C-N or C-C bond formation, to construct an additional ring fused to the azaindole core. nih.govresearchgate.net This approach offers a streamlined route to polycyclic azaindole derivatives with diverse substitution patterns.

Furthermore, the reactivity of the boronic acid moiety can be harnessed for the introduction of other functional groups. For instance, conversion of the boronic acid to other functionalities, such as halides or triflates, opens up avenues for different types of cross-coupling reactions, further expanding the accessible chemical space of polyfunctionalized azaindoles.

Sequential and Tandem Reaction Strategies for Advanced Scaffolds

The utility of this compound extends to the design of sophisticated sequential and tandem reaction sequences for the construction of advanced molecular scaffolds. These strategies offer significant advantages in terms of efficiency and atom economy by minimizing the number of purification steps.

A notable example is the use of this compound in multi-component reactions. These reactions, where three or more reactants combine in a single operation, can rapidly generate molecular complexity. nih.gov By incorporating this compound as a key building block, complex structures containing the azaindole motif can be assembled in a highly convergent manner.

Tandem reactions that involve an initial transformation of the boronic acid followed by a subsequent reaction at another position of the azaindole ring are also powerful tools. For example, a sequence could involve an initial Suzuki coupling at the 2-position, followed by a C-H activation/functionalization at another site on the azaindole nucleus. This allows for the controlled and regioselective introduction of multiple substituents, leading to highly decorated azaindole scaffolds. researchgate.net Such strategies are particularly valuable in the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Role in Modular Synthetic Approaches

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a cornerstone of modern organic chemistry. This compound is an ideal component for such approaches due to its well-defined reactivity and the ability to be readily incorporated into larger structures. nih.govmdpi.com

In a modular approach, this compound can be viewed as a "cassette" that introduces the 5-azaindole (B1197152) unit into a target molecule. This is particularly evident in the synthesis of kinase inhibitors, where the azaindole moiety often serves as a key hinge-binding element. nih.gov By preparing a range of substituted 5-azaindol-2-yl boronic acids, chemists can systematically vary the substitution pattern of the azaindole core and investigate the impact on biological activity. nih.gov

This modularity also extends to the synthesis of materials. For example, this compound can be incorporated into polymers or other macromolecular structures to impart specific properties, such as fluorescence or metal-binding capabilities. The ease of its incorporation via standard cross-coupling reactions makes it a valuable tool for the rational design of functional materials.

Contributions to Ligand Design and Catalyst Development

The nitrogen atoms within the azaindole ring system, along with the versatile reactivity of the boronic acid group, make this compound an attractive scaffold for the design of novel ligands for transition metal catalysis. The azaindole moiety can act as a bidentate or monodentate ligand, coordinating to a metal center through one or both of its nitrogen atoms.

By modifying the substituents on the azaindole ring, the steric and electronic properties of the resulting ligand can be fine-tuned. This allows for the optimization of catalyst performance in various organic transformations. For example, ligands derived from this compound could find applications in cross-coupling reactions, C-H activation, and asymmetric catalysis.

Furthermore, the boronic acid functionality itself can participate in the catalytic cycle or be used to anchor the ligand to a solid support for the development of heterogeneous catalysts. The ability to create a diverse library of ligands based on the 5-azaindole scaffold provides a powerful platform for the discovery of new and improved catalytic systems.

Integration into Materials Science Research

The unique photophysical and electronic properties of the azaindole core have led to the integration of this compound into materials science research. researchgate.netresearchgate.net The incorporation of this building block into organic materials can influence their fluorescence, charge transport, and self-assembly properties. rsc.org

In the field of organic electronics, azaindole-containing materials are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the azaindole unit through substitution at the 2-position, facilitated by the use of this compound, is crucial for optimizing device performance. nih.gov

Moreover, the boronic acid group can be utilized to create responsive materials. For instance, materials containing this compound can exhibit changes in their properties in response to stimuli such as pH or the presence of specific analytes, making them suitable for sensor applications. rsc.orgwur.nl The self-assembly of these molecules into well-defined nanostructures is another area of active research, with potential applications in nanotechnology and biomaterials. researchgate.net

Advanced Research Techniques and Methodological Considerations

Spectroscopic Characterization in Synthetic Studies

The unambiguous structural confirmation of 5-Azaindol-2-yl boronic acid relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is crucial for identifying the protons on the azaindole ring system. The chemical shifts and coupling constants would confirm the substitution pattern. For a 5-azaindole (B1197152) structure, distinct signals for protons at the C3, C4, C6, and C7 positions are expected, along with a characteristic broad signal for the N-H proton of the pyrrole (B145914) ring and the B(OH)₂ protons.

¹³C NMR: This provides information on the carbon skeleton. The spectrum would show signals for all carbon atoms in the azaindole ring, with the carbon atom attached to the boron (C2) exhibiting a characteristic shift. In some cases, the signal for the carbon atom directly bonded to boron can be difficult to detect or appear as a broad resonance. rsc.org

¹¹B NMR: As a quadrupolar nucleus, boron-11 (B1246496) gives a characteristic signal that confirms the presence and electronic environment of the boron atom. For a trigonal planar boronic acid, a single, relatively broad signal is typically observed. Its chemical shift provides information about the coordination state of the boron atom. rsc.orguni.lu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the target molecule. The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) should match the calculated exact mass of C₇H₇BN₂O₂.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected characteristic absorption bands would include a broad O-H stretch for the boronic acid group, an N-H stretch for the pyrrole moiety, C=C and C=N stretching vibrations from the aromatic rings, and B-O stretching vibrations.

Table 1: Illustrative Spectroscopic Data for a Generic Azaindole Boronic Acid Note: This table presents expected, representative data based on related structures, as specific data for this compound is not available in the cited literature.

| Technique | Observed Feature | Typical Chemical Shift / Frequency Range |

|---|---|---|

| ¹H NMR | Aromatic Protons (C-H) | δ 7.0 - 8.5 ppm |

| ¹H NMR | Pyrrole N-H | δ 10.0 - 12.0 ppm (broad) |

| ¹H NMR | Boronic Acid B(OH)₂ | δ 4.0 - 6.0 ppm (broad) |

| ¹³C NMR | Aromatic Carbons | δ 100 - 150 ppm |

| ¹³C NMR | Carbon-Boron (C-B) | Broad or not observed |

| ¹¹B NMR | Trigonal Boron | δ 25 - 35 ppm |

| IR Spectroscopy | O-H Stretch (Boronic Acid) | 3200 - 3600 cm⁻¹ (broad) |

| IR Spectroscopy | N-H Stretch (Pyrrole) | 3100 - 3400 cm⁻¹ |

Chromatographic Purification and Analysis Methodologies

The purification and analytical assessment of this compound require robust chromatographic techniques. Boronic acids can be challenging to analyze and purify due to their polarity and potential for degradation (e.g., protodeboronation) or formation of cyclic anhydrides (boroxines).

Purification:

Flash Column Chromatography: Following synthesis, crude product purification is typically achieved using silica (B1680970) gel flash chromatography. A significant challenge is the potential for the boronic acid to streak or be irreversibly adsorbed onto the silica. To mitigate this, the silica gel can be pre-treated with an acidic solution or a mixture of solvents containing a small amount of acid. Alternatively, conversion to a less polar pinacol (B44631) ester derivative allows for easier purification on standard silica gel, with a subsequent deprotection step to yield the desired boronic acid.

Analysis:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound. The choice of column, mobile phase, and additives is critical to prevent on-column degradation. researchgate.net Studies on similar compounds show that columns with low residual silanol (B1196071) activity can minimize hydrolysis. researchgate.net The mobile phase often consists of a buffered aqueous solution (e.g., with formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. A systematic approach to method development, screening different pH levels and column phases, is often necessary to achieve optimal separation from starting materials and impurities. waters.comwaters.com

Thin Layer Chromatography (TLC): TLC is used for rapid reaction monitoring. Similar to column chromatography, visualization can be hampered by streaking. Using a mobile phase containing a small amount of acetic or formic acid can often lead to better-defined spots.

Table 2: Typical HPLC Method Parameters for Boronic Acid Analysis Note: This table provides a general starting point for method development based on established procedures for related compounds.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5% to 95% B over 15-20 minutes |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

Computational Chemistry and In Silico Modeling for Reaction Prediction and Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the properties and reactivity of molecules like this compound. rsc.org These in silico techniques can predict spectroscopic properties, probe reaction mechanisms, and assess molecular stability before resource-intensive lab work is undertaken.

Reaction Prediction: DFT calculations can model the transition states of potential reactions, such as the Suzuki-Miyaura coupling. nih.gov By calculating the activation energies for oxidative addition, transmetalation, and reductive elimination steps, researchers can predict the feasibility of a coupling reaction with a given partner, optimize catalyst and ligand choice, and anticipate potential side reactions.

Spectroscopic Analysis: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. Comparing these computed spectra with experimental data provides powerful confirmation of the synthesized structure.

Molecular Properties: In silico modeling can determine key electronic properties, such as the electrostatic potential map, which reveals the electron-rich and electron-poor regions of the molecule. This is crucial for understanding intermolecular interactions, such as the hydrogen bonding capabilities of the azaindole and boronic acid moieties, which influence crystal packing and solubility. diva-portal.org These models can also help analyze the stability of the C-B bond and predict susceptibility to protodeboronation under various conditions.

Reaction Monitoring and Kinetic Studies

Understanding the rate at which this compound is consumed or formed is critical for process optimization and mechanistic elucidation.

Reaction Monitoring: The progress of synthetic reactions, such as a Suzuki coupling to form a biaryl compound, can be monitored in near real-time. Small aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed by HPLC or LC-MS to determine the relative concentrations of starting material, intermediates, and the final product. ¹H NMR spectroscopy can also be used to monitor the disappearance of reactant signals and the appearance of product signals.

Kinetic Studies: Detailed kinetic studies are essential for understanding the stability of this compound. A key reaction to study is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. The rate of this decomposition can be measured under various pH, temperature, and solvent conditions using quantitative NMR or HPLC. Such studies have revealed that for many heteroaromatic boronic acids, protodeboronation can be catalyzed by both acid and base. ljmu.ac.uk A pH-rate profile can be generated to identify the conditions under which the compound exhibits maximum stability, which is critical information for its use in subsequent synthetic steps. ljmu.ac.uk These studies provide mechanistic insights, for example, by determining the reaction order with respect to the boronic acid and other reagents, helping to validate or challenge proposed catalytic cycles. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-Azaindol-2-yl boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of arylboronic acids like this compound often utilizes palladium-catalyzed cross-coupling reactions. A robust approach involves reacting aryl chlorides with tetrahydroxydiboron (B(OH)) under mild conditions, which avoids harsh reagents and improves scalability . Key factors include catalyst selection (e.g., Pd(OAc) with specific ligands), solvent choice (e.g., THF or water), and temperature control to prevent protodeboronation. Post-synthesis, trifluoroborate derivatization can stabilize the product for characterization via B NMR or HPLC-MS .

Q. How is the boronic acid-diol binding affinity of this compound quantified in aqueous media, and what techniques validate these interactions?

- Methodological Answer : Binding constants () for diol interactions are typically determined using fluorescence titration or surface plasmon resonance (SPR). For example, SPR with boronic acid-functionalized surfaces can measure real-time glycoprotein binding kinetics . Stopped-flow fluorescence assays are also critical for kinetic analysis, revealing values (e.g., fructose binding occurs within seconds) . Competitive assays with structurally diverse diols (e.g., glucose vs. mannose) help assess selectivity .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized when designing this compound-based sensors for glycoprotein capture?

- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic forces) often compromise selectivity. To mitigate this:

- Buffer Optimization : Adjusting pH and ionic strength (e.g., using borate buffers at pH 8.5) reduces non-specific binding .

- Surface Engineering : Incorporate hydrophilic spacers (e.g., carboxymethyl dextran) on sensor surfaces to minimize protein adsorption .

- Validation Controls : Compare binding with non-glycosylated proteins (e.g., RNase A vs. RNase B) to isolate glycan-specific interactions .

Q. What strategies resolve contradictions in enzyme inhibition data involving this compound, particularly in protease studies?

- Methodological Answer : Contradictions may arise from reversible binding kinetics or off-target effects. Strategies include:

- Time-Dependent Assays : Monitor inhibition over extended periods to distinguish transient vs. stable complexes .

- Structural Mimicry : Use X-ray crystallography or molecular docking to verify binding modes and identify competing interactions (e.g., with catalytic serine residues) .

- Selectivity Profiling : Screen against related enzymes (e.g., trypsin vs. chymotrypsin) to confirm target specificity .

Q. How do kinetic parameters (, ) influence the design of this compound-based dynamic covalent systems?

- Methodological Answer : Rapid (e.g., fructose: ~10 Ms) enables quick equilibration in self-assembling systems, while pH-dependent allows tunable reversibility . For DNA-templated assemblies (e.g., boronate ester-linked oligonucleotides), optimizing template length and boronic acid positioning enhances ligation efficiency . Thermodynamic vs. kinetic control can be leveraged to design adaptive materials or drug delivery systems .

Methodological Considerations

- Characterization : Always pair H/B NMR with mass spectrometry to confirm boronic acid integrity .

- Data Interpretation : Use global fitting for SPR or fluorescence data to account for multi-step binding mechanisms .

- Ethical Compliance : Adhere to safety protocols for boron waste disposal to mitigate environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.